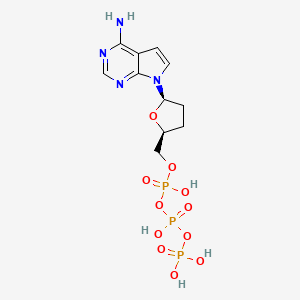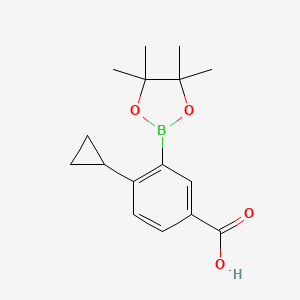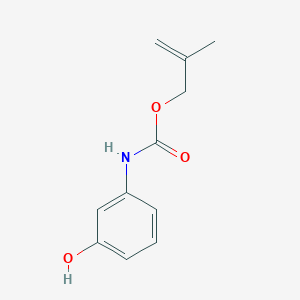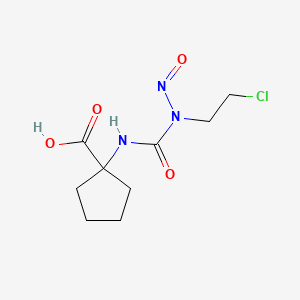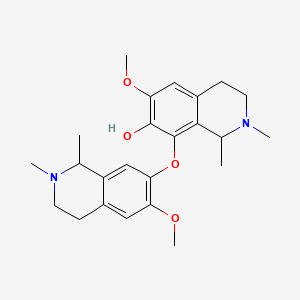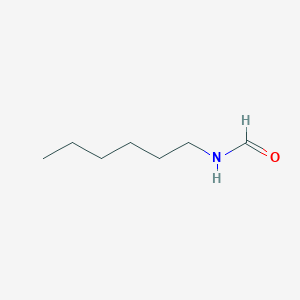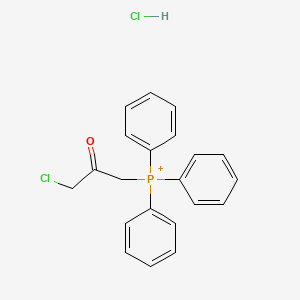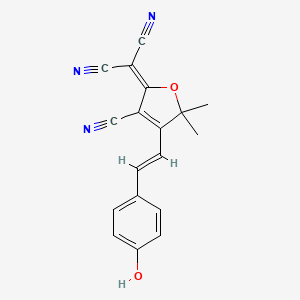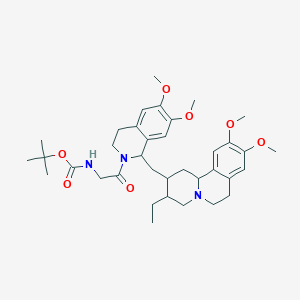
Emetine, 2'-(N-carboxyglycyl)-, tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 113238 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable tool in both medicinal and industrial applications.
Métodos De Preparación
The synthesis of NSC 113238 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or can be synthesized through standard organic chemistry techniques.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to remove any impurities.
Industrial production methods for NSC 113238 are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
NSC 113238 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 113238 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
NSC 113238 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and nucleic acids.
Medicine: NSC 113238 is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 113238 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
NSC 113238 can be compared to other similar compounds based on its chemical structure and properties. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 181339-01: Another compound with potential therapeutic applications.
What sets NSC 113238 apart is its unique combination of properties that make it suitable for a wide range of applications, from basic research to industrial use.
Propiedades
Número CAS |
15911-81-6 |
|---|---|
Fórmula molecular |
C36H51N3O7 |
Peso molecular |
637.8 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C36H51N3O7/c1-9-22-21-38-12-10-23-16-30(42-5)32(44-7)18-26(23)28(38)14-25(22)15-29-27-19-33(45-8)31(43-6)17-24(27)11-13-39(29)34(40)20-37-35(41)46-36(2,3)4/h16-19,22,25,28-29H,9-15,20-21H2,1-8H3,(H,37,41) |
Clave InChI |
AVDIGXKFDNTSGD-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4C(=O)CNC(=O)OC(C)(C)C)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


